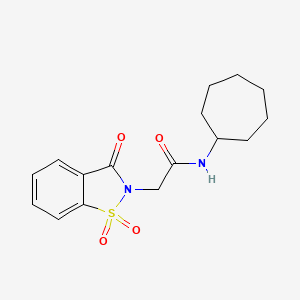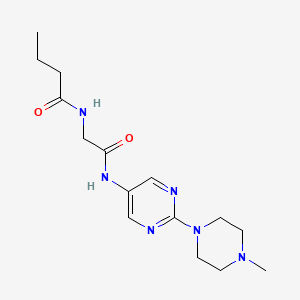
N-(2-((2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 . The reaction is typically carried out under reflux conditions .Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid, has been reported . The empirical formula is C9H15BN4O2, and the molecular weight is 222.05 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve displacement reactions. For instance, the displacement of the 2-chloro group with N-Me-piperazine was reported in the synthesis of a related compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid, have been reported . It is a solid compound with a SMILES string of CN1CCN(CC1)c2ncc(cn2)B(O)O .Applications De Recherche Scientifique
Leukemia Treatment
This compound is structurally similar to Imatinib , one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases, enzymes that can promote the growth of cancer cells .
Tyrosine Kinase Inhibition
Tyrosine kinases play a significant role in cell signaling and regulation of cellular processes. The compound’s ability to inhibit these enzymes could have broad implications in the treatment of various diseases .
Anti-Angiogenic Activity
Some derivatives of this compound have shown significant anti-angiogenic activity . This means they can inhibit the formation of new blood vessels, a process often exploited by cancerous tumors to fuel their growth .
DNA Cleavage Studies
The compound and its derivatives have been used in DNA cleavage studies . Understanding how these compounds interact with DNA could provide valuable insights into their potential use in genetic research and therapy .
Structural Studies
The compound has been structurally characterized in its piperazin-1-ium salt form . Understanding the structure of these compounds can help in the design of new drugs with improved properties .
Anticancer Activity
The compound has shown potential as an anticancer agent . It has been found to be effective in treating myeloid leukemia and breast cancer .
Antimicrobial Activity
Some derivatives of this compound have demonstrated antimicrobial activity . This suggests potential use in the treatment of various bacterial infections .
Drug Design and Synthesis
The compound’s structure and properties make it a valuable scaffold in the design and synthesis of new drugs . Its versatility and wide range of biological activities make it a promising candidate for the development of new therapeutic agents .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “N-(2-((2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide” and similar compounds are vast. They hold substantial interest for organic, medicinal, and biological chemists due to their diverse chemical structures and potential pharmacological applications .
Propriétés
IUPAC Name |
N-[2-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]amino]-2-oxoethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c1-3-4-13(22)16-11-14(23)19-12-9-17-15(18-10-12)21-7-5-20(2)6-8-21/h9-10H,3-8,11H2,1-2H3,(H,16,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAFORGFEDLVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

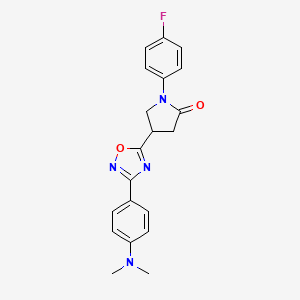
![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)
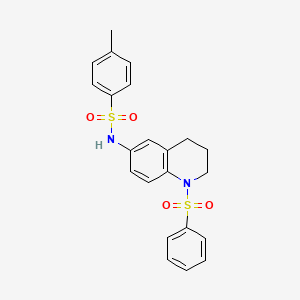

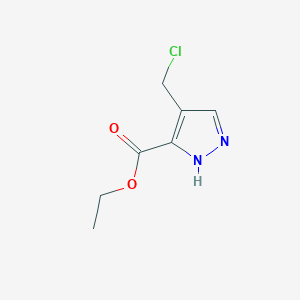
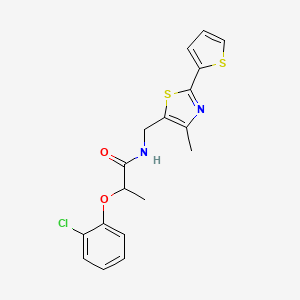
![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)
![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2498004.png)
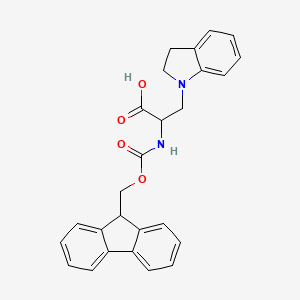
![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)

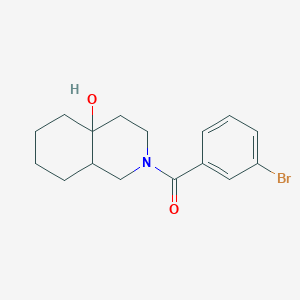
![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)
